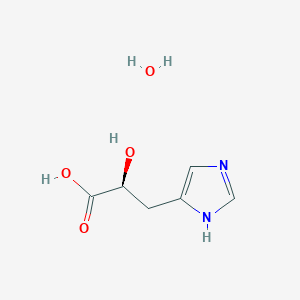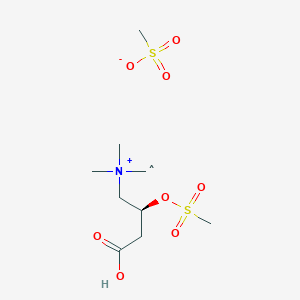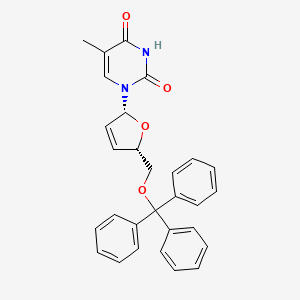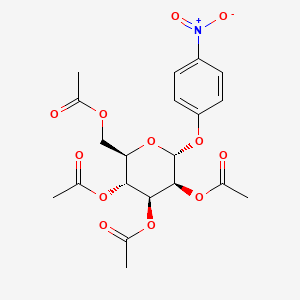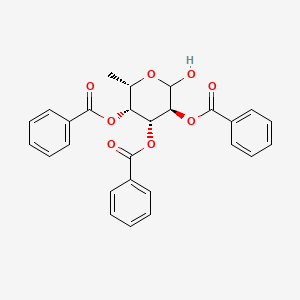
2,3,4-Tri-O-benzoyl-L-fucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-benzoyl-L-fucopyranose is a derivative of L-fucose, a deoxyhexose sugar. This compound is often used in glycobiology research due to its role in the synthesis and modification of glycoconjugates. The benzoyl groups protect the hydroxyl groups, making it a valuable intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose typically involves the benzoylation of L-fucose. The process begins with the protection of the hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,3,4-Tri-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: Removal of benzoyl groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Substitution: Replacement of benzoyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: L-fucose.
Oxidation: L-fucopyranose derivatives with carbonyl groups.
Substitution: L-fucopyranose derivatives with new functional groups.
科学研究应用
2,3,4-Tri-O-benzoyl-L-fucopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Glycobiology: Study of carbohydrate structures and functions.
Synthesis of Glycoconjugates: Intermediate in the synthesis of glycoproteins and glycolipids.
Drug Development: Potential use in the development of therapeutic agents targeting carbohydrate-related pathways.
Biochemical Assays: Used as a reagent in various biochemical assays to study enzyme activities and carbohydrate interactions.
作用机制
The mechanism of action of 2,3,4-Tri-O-benzoyl-L-fucopyranose involves its role as a protected intermediate in synthetic pathways. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications. Upon removal of the benzoyl groups, the compound can participate in various biochemical processes, such as enzyme-catalyzed reactions and interactions with other biomolecules.
相似化合物的比较
Similar Compounds
2,3,4-Tri-O-benzyl-L-fucopyranose: Another protected derivative of L-fucose, but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-acetyl-L-fucopyranose: Similar compound with acetyl groups as protecting groups.
Uniqueness
2,3,4-Tri-O-benzoyl-L-fucopyranose is unique due to its benzoyl protecting groups, which offer different reactivity and stability compared to benzyl or acetyl groups. This makes it particularly useful in specific synthetic pathways where selective deprotection is required.
属性
IUPAC Name |
[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEZHORWKBBBND-POEZRXMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


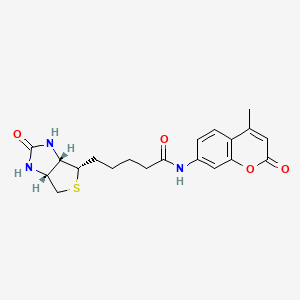
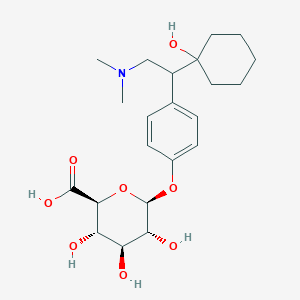

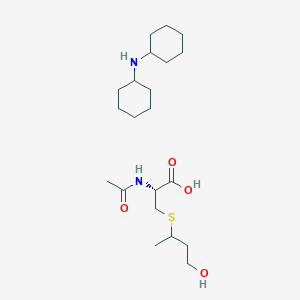

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
